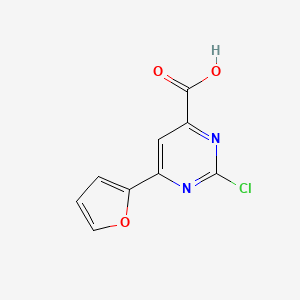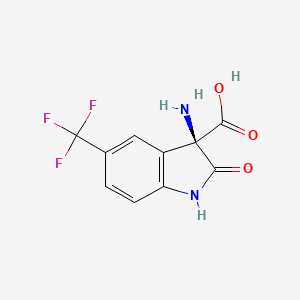
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure This compound is characterized by the presence of a nitro group at the 5-position and an isopropyl group at the 1-position of the pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone typically involves the nitration of 2(1H)-pyridinone derivatives followed by alkylation. One common method involves the nitration of 2(1H)-pyridinone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-2(1H)-pyridinone is then subjected to alkylation with isopropyl halides under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and alkylation steps can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 1-(1-Methylethyl)-5-amino-2(1H)-pyridinone.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized pyridinone derivatives.
Applications De Recherche Scientifique
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the mechanisms of enzyme inhibition and other biochemical processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinone core can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2(1H)-pyridinone: Lacks the nitro group and isopropyl group, making it less reactive in certain chemical reactions.
5-Nitro-2(1H)-pyridinone: Lacks the isopropyl group, which may affect its solubility and reactivity.
1-(1-Methylethyl)-2(1H)-pyridinone:
Uniqueness
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is unique due to the combination of the nitro and isopropyl groups on the pyridinone ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
5-nitro-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C8H10N2O3/c1-6(2)9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3 |
Clé InChI |
NBQZCNOPOWSHOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=CC1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)




![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)
